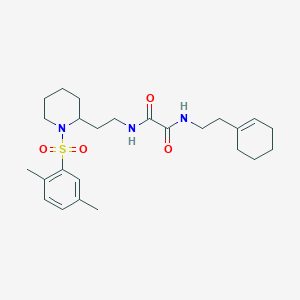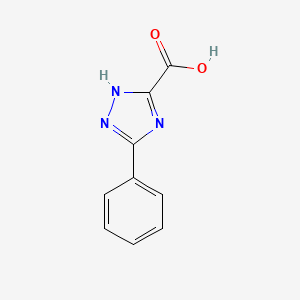
5-苯基-1H-1,2,4-三唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . It is a heterocyclic compound that contains a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .
Synthesis Analysis
A universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is characterized by a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis
Triazole compounds, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are known to exhibit broad biological activities due to their ability to form a variety of non-covalent bonds with different enzymes and receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-3-carboxylic acid, a related compound, include a density of 1.7±0.1 g/cm3, boiling point of 446.2±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学研究应用
Anticancer Agents
- Application : 1,2,4-triazole derivatives have shown promising results as anticancer agents. They have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 .
- Method : The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Agents
- Application : 1,2,4-triazole derivatives have been used in drug-discovery studies against microbes .
- Method : The antimicrobial activity of these compounds is usually evaluated using disk diffusion method or broth dilution method .
- Results : The results vary depending on the specific derivative and the type of microbe. Some derivatives have shown significant antimicrobial activity .
Anti-inflammatory Agents
- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Method : The anti-inflammatory activity is usually evaluated using animal models, such as carrageenan-induced paw edema model .
- Results : The results vary depending on the specific derivative. Some derivatives have shown significant anti-inflammatory activity .
Antiviral Agents
- Application : 1,2,4-triazole derivatives have been used in drug-discovery studies against viruses .
- Method : The antiviral activity of these compounds is usually evaluated using cell-based assays .
- Results : The results vary depending on the specific derivative and the type of virus. Some derivatives have shown significant antiviral activity .
Antidepressant Agents
- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antidepressant activity .
- Method : The antidepressant activity is usually evaluated using animal models, such as the forced swim test or the tail suspension test .
- Results : The results vary depending on the specific derivative. Some derivatives have shown significant antidepressant activity .
Agrochemicals
- Application : 1,2,4-triazoles have usages in agrochemistry .
- Method : The usage of these compounds in agrochemistry usually involves their incorporation into pesticides or fungicides .
- Results : The results vary depending on the specific derivative and its application. Some derivatives have shown significant effectiveness in controlling pests or fungi .
Antitubercular Agents
- Application : 1,2,4-triazole derivatives have been used in drug-discovery studies against tuberculosis .
- Method : The antitubercular activity of these compounds is usually evaluated using cell-based assays .
- Results : The results vary depending on the specific derivative and the type of tuberculosis bacteria. Some derivatives have shown significant antitubercular activity .
Anticonvulsant Agents
- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant activity .
- Method : The anticonvulsant activity is usually evaluated using animal models, such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) test .
- Results : The results vary depending on the specific derivative. Some derivatives have shown significant anticonvulsant activity .
Analgesic Agents
- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their analgesic (pain-relieving) activity .
- Method : The analgesic activity is usually evaluated using animal models, such as the hot plate test or the tail flick test .
- Results : The results vary depending on the specific derivative. Some derivatives have shown significant analgesic activity .
安全和危害
未来方向
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are areas of active research due to their promising anticancer activities . Further studies are needed to understand their mechanisms of action and potential applications in medicine.
属性
IUPAC Name |
3-phenyl-1H-1,2,4-triazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGNJPGMLRGJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)
![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)
![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)
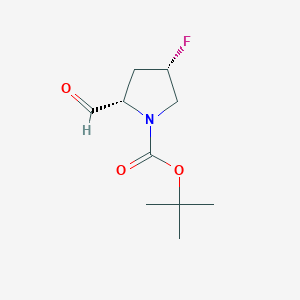
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)
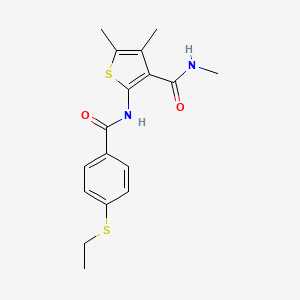
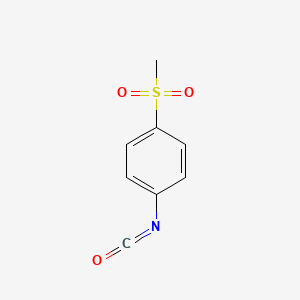
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
